2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
Description
2-(3-Morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a morpholine ring, an o-tolyl (ortho-methylphenyl) group, and an acetamide linkage terminating in a p-tolyl (para-methylphenyl) moiety.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-7-9-19(10-8-17)24-22(28)16-27-15-21(20-6-4-3-5-18(20)2)23(25-27)26-11-13-29-14-12-26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOQIXJIIAYOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyrazole derivative with morpholine.
Attachment of the tolyl groups: The tolyl groups can be introduced via Friedel-Crafts alkylation reactions.
Formation of the acetamide linkage: This final step involves the reaction of the substituted pyrazole with an acyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
- Key Differences : Replaces the o-tolyl group with p-tolyl and substitutes the p-tolyl acetamide with a 3-methoxyphenyl group.
- The p-tolyl substituent on the pyrazole may reduce steric hindrance compared to o-tolyl, improving binding efficiency .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Key Differences : Substitutes the pyrazole core with a thiazole ring and introduces a 2-chlorophenyl group.
N-(p-Tolyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
Key Observations :
- Pyrazole derivatives with morpholino groups (e.g., target compound) are hypothesized to exhibit enhanced solubility and moderate bioactivity, though specific data are lacking.
- Imidazole-thiazolidinone hybrids (IC₅₀ ~15 µg/mL) demonstrate potent antiproliferative effects, suggesting that pyrazole analogues with similar substituents may require optimization for comparable efficacy .
- Chlorophenyl and thiazole-containing analogues (e.g., ) highlight the role of halogenation in improving pharmacokinetic properties.
Biological Activity
2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, incorporating both a morpholine and a pyrazole moiety, which may interact with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This formula indicates the presence of two aromatic rings (the o-tolyl and p-tolyl groups), a morpholine ring, and a pyrazole unit. The diverse functional groups suggest potential for varied biological interactions.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The pyrazole ring is known to be a common pharmacophore in kinase inhibitors, which are crucial in regulating cellular processes. This suggests that the compound may inhibit specific kinases, potentially useful in cancer therapy.
- Receptor Binding : The morpholine group may facilitate binding to central nervous system receptors, indicating possible neuroactive properties.
- Antimicrobial Activity : The structure suggests potential antimicrobial properties, as similar compounds have shown efficacy against various pathogens.
Biological Activity Studies
Recent studies have evaluated the biological activity of related pyrazole derivatives, providing insights into the potential effectiveness of 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide.
Antimicrobial Activity
A study on related pyrazole derivatives demonstrated significant antimicrobial activity. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further underscores their potential as antimicrobial agents.
| Compound | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| 7b | 0.22 | 75 |
| 5a | 0.25 | 70 |
| Control | >10 | <20 |
Cytotoxicity Studies
Cytotoxicity assessments have shown that related compounds exhibit low toxicity levels with IC50 values greater than 60 μM, indicating a favorable safety profile for further development . This suggests that while these compounds can be effective against pathogens, they maintain a degree of selectivity towards healthy cells.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Antitumor Activity : A series of thiosemicarbazone derivatives demonstrated potent cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. These findings suggest that structural analogs could exhibit similar antitumor activities due to their pyrazole and morpholine components .
- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties, indicating a potential application in treating neurological disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
